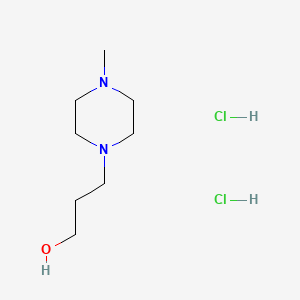
4-Methylpiperazine-1-propanol dihydrochloride
描述
4-Methylpiperazine-1-propanol dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazine-1-propanol dihydrochloride typically involves the reaction of 4-methylpiperazine with propanol under acidic conditions to form the dihydrochloride salt. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or ruthenium can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
4-Methylpiperazine-1-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
4-Methylpiperazine-1-propanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4-Methylpiperazine-1-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-Methylpiperazine-1-propanol dihydrochloride include:
Piperazine: A simpler structure with a wide range of applications in medicine and industry.
1-Methylpiperazine: Another derivative with similar chemical properties but different biological activities.
4-Ethylpiperazine: A compound with an ethyl group instead of a methyl group, leading to different reactivity and applications
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts makes it particularly useful in pharmaceutical formulations .
生物活性
4-Methylpiperazine-1-propanol dihydrochloride is a chemical compound known for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.
This compound is synthesized through the reaction of 4-methylpiperazine with propanol under acidic conditions, resulting in a stable dihydrochloride salt. This compound serves as a building block in organic synthesis and pharmaceutical formulations due to its ability to interact with various biological targets.
The biological activity of this compound primarily arises from its role as a ligand. It binds to specific receptors or enzymes, modulating their activity, which can lead to various biological effects depending on the target involved.
Key Mechanisms:
- Receptor Interaction : Acts on neurotransmitter receptors, potentially influencing mood and cognition.
- Enzyme Modulation : Inhibits or activates specific enzymes involved in metabolic pathways.
Biological Activities
This compound exhibits several notable biological activities:
- Antifilarial Activity : In studies involving rodent models, derivatives of this compound demonstrated significant macrofilaricidal and microfilaricidal effects against Brugia malayi, with a reported 53.6% adulticidal activity at a dosage of 300 mg/kg over five days .
- Antimicrobial Properties : Related compounds have shown antimicrobial activity by inhibiting microtubule polymerization, indicating potential uses in cancer therapy where microtubule dynamics are disrupted .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Case Studies
- Antifilarial Efficacy :
- Microtubule Inhibition :
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound | Activity Type | IC50/Effectiveness |
|---|---|---|
| 4-Methylpiperazine | Antimicrobial | Inhibits microtubule polymerization |
| 1-Methylpiperazine | Neuropharmacological | Modulates serotonin receptors |
| Piperazine | Broad-spectrum antimicrobial | Varies by derivative |
属性
CAS 编号 |
82980-50-5 |
|---|---|
分子式 |
C8H19ClN2O |
分子量 |
194.70 g/mol |
IUPAC 名称 |
3-(4-methylpiperazin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-9-4-6-10(7-5-9)3-2-8-11;/h11H,2-8H2,1H3;1H |
InChI 键 |
FVWYYTNXFBBTTL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCO.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)CCCO.Cl |
Key on ui other cas no. |
82980-50-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















